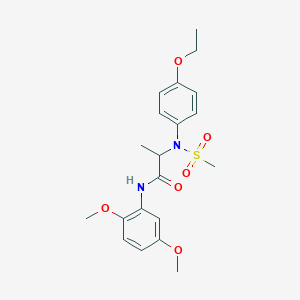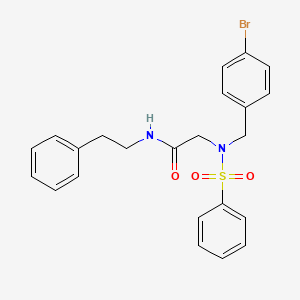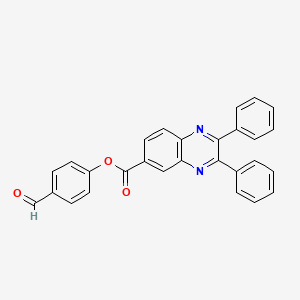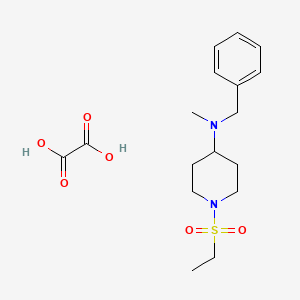![molecular formula C19H17NO3 B3970190 1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone](/img/structure/B3970190.png)
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone
Descripción general
Descripción
1-[(Tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. This compound is activated by hypoxia, which is a common characteristic of solid tumors, and has shown promising results in preclinical studies.
Mecanismo De Acción
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone is activated by hypoxia, which causes the reduction of the quinone group to a hydroquinone. The hydroquinone then undergoes oxidation to generate reactive oxygen species (ROS), which can induce cell death in hypoxic cancer cells. This mechanism of action makes this compound a potential radiosensitizer, as it can enhance the effects of radiation therapy in hypoxic tumors.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in hypoxic cancer cells. It can also inhibit the activity of hypoxia-inducible factors (HIFs), which play a key role in the adaptation of cancer cells to hypoxia. Additionally, this compound can enhance the immune response to cancer cells by increasing the expression of tumor antigens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone has several advantages for lab experiments, including its selective targeting of hypoxic cancer cells and its potential use as a radiosensitizer. However, its activation by hypoxia can make it difficult to study in vitro, as it requires a hypoxic environment to be effective. Additionally, this compound has limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone. One area of interest is the development of more effective prodrugs that can be activated by lower levels of hypoxia. Additionally, combination therapies with other cancer treatments, such as immunotherapy, are being explored. Finally, the use of this compound in other hypoxic diseases, such as ischemic stroke, is also being investigated.
Aplicaciones Científicas De Investigación
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone has been studied for its potential use in cancer treatment, particularly in hypoxic tumors. Preclinical studies have shown that this compound can selectively target and kill hypoxic cancer cells, while sparing normal cells. This makes it a promising candidate for combination therapy with other cancer treatments, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-13-6-1-2-7-14(13)19(22)17-15(18)8-3-9-16(17)20-11-12-5-4-10-23-12/h1-3,6-9,12,20H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUCSWDXKVOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-tert-butyl-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3970122.png)
![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3970138.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3970151.png)
![6-chloro-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3970158.png)

![3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B3970173.png)

![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3970184.png)

![1-[1-(4-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970203.png)
![4-chloro-N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3970215.png)
![1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate](/img/structure/B3970221.png)